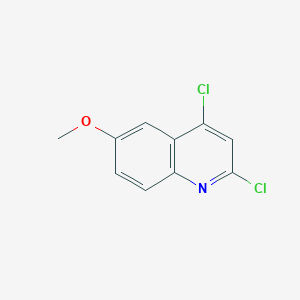

2,4-Dichloro-6-methoxyquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAYQQYYACASFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359166 | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70049-46-6 | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 6 Methoxyquinoline

Conventional Synthesis Approaches

Conventional methods for synthesizing the quinoline (B57606) core of 2,4-dichloro-6-methoxyquinoline have been well-established, primarily relying on cyclization reactions of aniline (B41778) derivatives.

One-Pot Synthesis from Aryl Amines, Malonic Acid, and Phosphorus Oxychloride

A widely utilized and facile one-pot method involves the condensation of an appropriate aromatic primary amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.irresearchgate.net This approach, first reported by Ziegler & Gelfert, allows for the direct formation of the 2,4-dichloroquinoline (B42001) scaffold. nih.gov In the specific case of this compound, p-anisidine (B42471) is heated under reflux with malonic acid and a surplus of phosphorus oxychloride. nih.gov The reaction proceeds through the formation of a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated by the excess phosphorus oxychloride to yield the final product. rsc.org This method is valued for its operational simplicity and good yields. ijcce.ac.irresearchgate.net

The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride and a suitable amide like N,N-dimethylformamide (DMF), is also instrumental in similar cyclization reactions to form quinoline derivatives. niscpr.res.innih.govarkat-usa.org This reagent facilitates the formylation and subsequent cyclization of activated aromatic compounds. arkat-usa.org

Reaction Scheme for One-Pot Synthesis:

| Starting Materials | Reagents | Product |

| p-Anisidine, Malonic Acid | Phosphorus Oxychloride | This compound |

Synthesis via 4-Hydroxy-2-quinolone Intermediates

An alternative and common route to 2,4-dichloroquinolines involves the initial synthesis and isolation of a 4-hydroxy-2-quinolone intermediate. rsc.org This intermediate is then subjected to chlorination. For the synthesis of this compound, the corresponding 6-methoxy-4-hydroxy-2-quinolone would be the precursor. This intermediate can be prepared through various condensation reactions, such as the reaction of an aniline with a malonic acid derivative. mdpi.com

The subsequent chlorination is typically achieved by treating the 4-hydroxy-2-quinolone with a chlorinating agent like phosphorus oxychloride. nih.govchemicalbook.com This two-step process allows for the purification of the intermediate, which can lead to a cleaner final product.

Chlorination of 4-Hydroxy-2-quinolone:

| Intermediate | Reagent | Product |

| 6-Methoxy-4-hydroxy-2-quinolone | Phosphorus Oxychloride | This compound |

Preparation from Substituted Anilines and Malonic Acid Derivatives

The condensation of substituted anilines with malonic acid derivatives is a cornerstone of quinoline synthesis. wikipedia.orgjptcp.com For this compound, the reaction between p-anisidine and malonic acid or its esters, such as diethyl malonate, is the initial step. nih.govnii.ac.jp The reaction conditions, often involving high temperatures and the presence of a dehydrating/cyclizing agent like polyphosphoric acid or phosphorus oxychloride, drive the formation of the quinoline ring system. iipseries.orgmdpi.com The specific choice of malonic acid derivative and reaction conditions can influence the reaction pathway and the final product distribution.

Advanced and Facile Synthetic Routes

More recent synthetic strategies have focused on improving the efficiency and versatility of 2,4-dichloroquinoline synthesis, including the development of two-step procedures and adaptations for creating fluorinated analogs.

Two-Step Synthesis Strategies

Modern approaches have refined the synthesis into efficient two-step processes that offer better control and yield. nih.gov A notable example involves an initial cyclocondensation of an aniline derivative with a malonic ester to form a 4-hydroxyquinolin-2(1H)-one, followed by a separate chlorination step. nih.gov For instance, 3-(dimethylamino)aniline can be condensed with diethyl malonate to produce 7-(dimethylamino)-4-hydroxyquinolin-2(1H)-one. This intermediate is then isolated and subsequently chlorinated using neat phosphorus oxychloride under reflux to give the corresponding 2,4-dichloroquinoline. nih.gov This stepwise approach facilitates the purification of the intermediate, potentially leading to higher purity of the final dichloroquinoline product.

Adaptation of Established Methods for Fluorinated Analogs

The synthetic methodologies for 2,4-dichloroquinolines have been successfully adapted to produce fluorinated analogs, which are of significant interest in medicinal chemistry. researchgate.net A facile two-step synthesis has been described for 3-fluoro-6-methoxyquinoline, which starts with the preparation of 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.net This is achieved by reacting p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride. researchgate.net The resulting dichlorinated and fluorinated quinoline can then undergo further transformations. This demonstrates the adaptability of the fundamental synthetic strategies to incorporate fluorine atoms into the quinoline scaffold.

Mechanistic Investigations of Synthetic Transformations

The formation of the quinoline ring system from anilines and dicarbonyl compounds or their equivalents is a complex process involving several key steps. Mechanistic studies have shed light on the intricate pathways and the roles of various reagents in achieving the desired molecular architecture.

Reaction Mechanisms Involving Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) plays a crucial dual role in the synthesis of 2,4-dichloroquinolines. It acts as both a cyclodehydrating agent and a chlorinating agent. niscpr.res.inresearchgate.net The reaction of an aromatic amine with malonic acid in the presence of POCl₃ is a well-established method for preparing 2,4-dichloroquinolines. nih.govrsc.org

The generally accepted mechanism for this transformation begins with the formation of a Vilsmeier-Haack type reagent from the interaction of an amide (formed in situ from the aniline and malonic acid) and phosphorus oxychloride. This is followed by an intramolecular electrophilic attack on the activated aromatic ring, leading to cyclization. Subsequent dehydration and chlorination steps, facilitated by POCl₃, result in the formation of the fully aromatic 2,4-dichloroquinoline ring system. The process involves the conversion of the intermediate 4-hydroxy-2-quinolone to the dichloro derivative by the excess phosphorus oxychloride. rsc.org

The reaction can be summarized in the following steps:

Formation of an anilide from the reaction of the aniline with malonic acid.

Activation of the anilide by phosphorus oxychloride.

Intramolecular cyclization to form a dihydroquinolone intermediate.

Dehydration to yield a 4-hydroxy-2-quinolone.

Chlorination of the hydroxyl groups by phosphorus oxychloride to give the final 2,4-dichloroquinoline product.

Role of Catalysts and Solvents in Reaction Efficiency

The efficiency of quinoline synthesis can be significantly influenced by the choice of catalysts and solvents. While traditional methods often utilize strong acids or harsh reagents like phosphorus oxychloride, modern approaches are increasingly focused on developing more sustainable and efficient catalytic systems.

Catalysts:

Acid Catalysts: Strong acids like sulfuric acid or polyphosphoric acid are commonly used to promote the cyclization step in quinoline synthesis, such as in the Combes synthesis. iipseries.org

Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been employed to catalyze cycloaddition reactions in the synthesis of quinoline derivatives. mdpi.com

Transition Metal Catalysts: Palladium-based catalysts, such as Pd/C, have been utilized for regioselective functionalization of pre-formed dichloroquinolines. beilstein-journals.org Nanocatalysts are also emerging as a promising alternative to traditional catalysts, offering advantages like recyclability and improved yields. acs.org

Solvents: The choice of solvent can impact reaction rates, yields, and even the regioselectivity of the reaction. epfl.ch While many quinoline syntheses are conducted in the reagent itself (e.g., neat phosphorus oxychloride), other solvents are also employed.

Aprotic Solvents: Solvents like acetonitrile (B52724) are used in certain synthetic routes. mdpi.com

Green Solvents: In an effort to develop more environmentally friendly processes, water has been explored as a solvent for some quinoline synthesis reactions, particularly those involving transition metal catalysis. beilstein-journals.orgmdpi.com The use of biodegradable and low-toxicity solvents is a key area of research in sustainable chemistry. diamond.ac.uk

The following table summarizes the role of different catalysts and solvents in various quinoline synthetic methodologies:

| Reaction Type | Catalyst | Solvent | Key Function | Reference |

| Combes Synthesis | Sulfuric Acid / Polyphosphoric Acid | --- | Promotes condensation and cyclization. | iipseries.org |

| Povarov Cycloaddition | BF₃·OEt₂ | Acetonitrile | Catalyzes the [4+2] cycloaddition. | mdpi.com |

| Sonogashira Coupling | Pd/C, Copper | Water | Facilitates regioselective C-C bond formation. | beilstein-journals.org |

| Friedländer Synthesis | Acid or Base | Various | Catalyzes the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound. | researchgate.net |

| Vilsmeier-Haack Reaction | Phosphorus Oxychloride | --- | Acts as a cyclodehydrating and chlorinating agent. | researchgate.net |

Regioselectivity and Isomer Formation in Quinoline Synthesis

When synthesizing substituted quinolines from meta-substituted anilines, the formation of isomeric products is a significant consideration. The directing effects of the substituent on the aniline ring determine the position of cyclization and, consequently, the final substitution pattern of the quinoline product.

In the synthesis of 2,4-dichloroquinolines from meta-substituted anilines using malonic acid and phosphorus oxychloride, a mixture of isomers can be formed. rsc.org For instance, the reaction with a meta-substituted aniline can theoretically lead to both the 5- and 7-substituted isomers. The relative ratio of these isomers is influenced by both steric and electronic factors of the substituent.

A study on the synthesis of 2,4-dichloroquinolines from various meta-substituted anilines reported the isomer ratios. rsc.org For example, it was noted that the use of meta-chloroaniline in a similar quinoline ring closure was initially presumed to yield a mixture of the 5- and 7-chloro isomers. rsc.org However, in some instances, only one isomer was reported to have been formed, highlighting the complexity and subtlety of the directing effects. rsc.org

Furthermore, the regioselectivity of subsequent reactions on the pre-formed 2,4-dichloroquinoline ring is also a critical aspect. The chlorine atom at the C-2 position is generally more susceptible to nucleophilic substitution than the one at the C-4 position due to the electron-withdrawing effect of the adjacent nitrogen atom. beilstein-journals.org This inherent reactivity difference allows for regioselective functionalization of the quinoline core. For example, palladium-catalyzed alkynylation of 2,4-dichloroquinoline occurs selectively at the C-2 position. beilstein-journals.org This regioselectivity is crucial for the synthesis of specifically substituted quinoline derivatives for various applications.

Chemical Reactivity and Derivatization of 2,4 Dichloro 6 Methoxyquinoline

Nucleophilic Substitution Reactions at Dichloro Positions

The chlorine atoms at the C2 and C4 positions of the quinoline (B57606) ring are susceptible to nucleophilic substitution. herts.ac.ukchemistrysteps.com This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom, which makes the carbon atoms at these positions electrophilic. pearson.com The C2 position is generally more reactive towards nucleophiles than the C4 position due to the stronger activating effect of the adjacent nitrogen. pearson.com

Alkoxy-dehalogenation is a key reaction for modifying 2,4-dihaloquinolines. Studies on similar systems have shown that these reactions can be highly regioselective. When 2,4-dichloroquinolines are treated with a solid sodium alkoxide in a non-polar solvent like toluene (B28343), substitution occurs preferentially at the C2 position to yield 2-alkoxy-4-chloroquinolines. researchgate.netnih.govyoutube.comchem-station.com This method, known as regioselective alkoxydehalogenation (RA), contrasts with standard alkoxydehalogenation (SA) methods. chem-station.com

The success of this regioselective approach is believed to depend on an initial interaction between the nitrogen atom of the quinoline and the surface of the solid alkoxide. youtube.comchem-station.com This positions the C2 carbon for preferential attack by the alkoxide.

When 2,4-dichloroquinolines are treated with a standard solution of sodium methoxide (B1231860) in methanol (B129727) (SA method), the reaction typically leads to disubstitution, yielding the 2,4-dimethoxy product as the major component. youtube.comchem-station.com This occurs because after the first substitution (predominantly at C2), the remaining chloro group at C4 is still activated for substitution, and the reaction conditions are sufficient to drive the reaction to completion.

However, the presence of other substituents on the quinoline ring can influence the outcome. For instance, in some substituted 2,4-dichloroquinolines, the standard method can still yield a mixture containing some of the monosubstituted 2-alkoxy product alongside the major 2,4-dialkoxy compound. chem-station.com The choice between regioselective and standard alkoxydehalogenation methods thus provides a valuable tool for controlling the functionalization of the dichloroquinoline core. youtube.comchem-station.com

Table 1: Comparison of Alkoxy-dehalogenation Methods for 2,4-Dichloroquinolines

| Method | Reagents & Conditions | Major Product Type | Reference |

|---|---|---|---|

| Regioselective Alkoxy-dehalogenation (RA) | Solid Sodium Alkoxide / Toluene | 2-Alkoxy-4-chloroquinoline | youtube.comchem-station.com |

| Standard Alkoxy-dehalogenation (SA) | Sodium Alkoxide in Alcohol | 2,4-Dialkoxyquinoline | youtube.comchem-station.com |

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C6 position is an aryl methyl ether. This functionality is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542) (a hydroxyquinoline). Common reagents for cleaving aryl ethers include strong acids like hydrogen bromide (HBr) and hydrogen iodide (HI), or strong Lewis acids such as boron tribromide (BBr₃). researchgate.netufp.ptuliege.be

The mechanism involves protonation or coordination of the ether oxygen to the acid, which converts the methoxy group into a better leaving group. researchgate.netufp.pt A nucleophile, such as a bromide ion, then attacks the methyl group in an Sₙ2 reaction to produce the phenol and methyl bromide. uliege.beacs.org For instance, studies on the demethylation of 2,4-dimethoxyquinolines have utilized 48% HBr to achieve double demethylation. pearson.com BBr₃ is also a highly effective reagent for this transformation, often used at low temperatures. youtube.comacs.org The reactivity of the methoxy group provides a route to further functionalize the quinoline scaffold at the C6 position after initial modifications at the C2 and C4 sites.

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. In the case of 2,4-dichloro-6-methoxyquinoline, the reaction site is directed by the combined electronic effects of the substituents. The quinoline ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nitrogen atom.

The substituents play a crucial role in determining the position of substitution:

Methoxy group (-OCH₃) at C6: This is a powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the C5 and C7 positions.

Chloro groups (-Cl) at C2 and C4: These are deactivating groups but are also ortho, para-directing.

Quinoline Nitrogen: Deactivates the heterocyclic ring (positions C2, C3, C4, etc.) towards electrophilic attack.

Considering these effects, electrophilic substitution is most likely to occur on the benzene portion of the quinoline system, which is activated by the methoxy group. Research on the bromination of 2-methoxyquinoline (B1583196) has shown that substitution occurs at the C6 and C8 positions. researchgate.net By analogy, for this compound, the C6-methoxy group would direct substitution primarily to the C5 and C7 positions. The C5 position is ortho to the methoxy group, and the C7 position is also ortho (relative to the benzene ring). The C8 position is para to the methoxy group but is often sterically hindered. Therefore, electrophilic attack is predicted to favor the C5 and C7 positions.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing further complexity onto the quinoline core.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is particularly relevant for the functionalization of dichlorinated aromatic systems like 2,4-dichloroquinoline (B42001). Studies have demonstrated that the two chloro-substituents on the 2,4-dichloroquinoline core have different reactivities, allowing for selective and sequential cross-coupling reactions. pearson.comacs.org

The chloro group at the C2 position is more reactive towards oxidative addition with a Pd(0) catalyst than the chloro group at C4. pearson.comacs.org This difference is attributed to the electronegative nitrogen atom, which makes the C2 position more susceptible to the palladium catalyst. This regioselectivity allows for the initial coupling reaction to occur specifically at C2, leaving the C4-chloro group intact for a subsequent, different coupling reaction. For example, a Sonogashira coupling can be performed at C2, followed by a Suzuki coupling at C4. pearson.comacs.org This stepwise approach enables the synthesis of a wide variety of 2,4-disubstituted quinolines with diverse functionalities. The presence of the methoxy group at C6 in this compound is not expected to alter this fundamental reactivity pattern, although it may modulate the reaction rates.

Table 2: Example of Sequential Cross-Coupling on a Dichloroquinoline Core

| Step | Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| 1 | C2 | Alkynylation (Sonogashira) | Terminal Alkyne, Pd/C, CuI, PPh₃ | 2-Alkynyl-4-chloroquinoline | pearson.comacs.org |

| 2 | C4 | Arylation (Suzuki) | Arylboronic Acid, (PPh₃)₂PdCl₂, Base | 2-Alkynyl-4-arylquinoline | pearson.comacs.org |

Intramolecular Cyclization and Annulation Reactions (from related quinoline carbaldehyde studies)

While this compound itself is not a carbaldehyde, it can be envisioned as a precursor to a corresponding quinoline carbaldehyde derivative through appropriate synthetic transformations. The resulting carbaldehyde would be a versatile intermediate for intramolecular cyclization and annulation reactions to construct fused heterocyclic systems. These types of reactions are of significant interest in medicinal chemistry for the synthesis of complex and biologically active molecules. nih.govnih.gov

Drawing parallels from studies on other quinoline carbaldehydes, several intramolecular cyclization and annulation strategies can be proposed. For instance, the reaction of a suitably functionalized this compound-carbaldehyde with anilines could lead to the formation of an imine intermediate. This intermediate could then undergo an intramolecular cyclization with the elimination of a substituent to afford fused chromeno[3,4-c]quinoline systems. mdpi.com

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in synthetic organic chemistry. nih.govnih.govresearchgate.net A this compound scaffold, if appropriately modified to contain a reactive side chain, could participate in various annulation reactions. For example, a [4+2] annulation strategy, commonly employed for the synthesis of quinoline derivatives, could be adapted to build additional rings onto the quinoline core. nih.gov

Another potential pathway involves the Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester. youtube.com If this compound were converted to a derivative bearing two ester functionalities at appropriate positions, it could undergo an intramolecular cyclization to yield a novel fused ring system. The feasibility of such a reaction would depend on the ability to form a stable five or six-membered ring. youtube.com

The table below summarizes potential intramolecular reactions based on analogous quinoline carbaldehyde studies:

| Reaction Type | Reactant Precursor (Hypothetical) | Potential Product | Reference for Analogy |

| Intramolecular Cyclization | This compound-carbaldehyde + Aniline (B41778) | Fused Chromeno[3,4-c]quinoline | mdpi.com |

| [4+2] Annulation | Appropriately functionalized this compound | Polycyclic quinoline derivative | nih.gov |

| Dieckmann Cyclization | Diester derivative of this compound | Fused β-keto ester | youtube.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of 2,4-Dichloro-6-methoxyquinoline, with the chemical formula C₁₀H₇Cl₂NO, provides a precise depiction of its solid-state structure. pdx.edunih.gov These studies are fundamental to understanding the molecule's conformation and the intermolecular forces that govern its crystal packing.

Crystal System and Space Group Analysis

The compound crystallizes in a triclinic system, which is characterized by the lowest symmetry among crystal systems. pdx.edunih.gov The specific space group was determined to be P-1. uni.lu This space group implies that the crystal lattice has only a center of inversion symmetry. The unit cell of the crystal contains two molecules (Z = 2). pdx.edunih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | pdx.edunih.gov |

| Space Group | P-1 | uni.lu |

| a (Å) | 7.431 (2) | pdx.edunih.gov |

| b (Å) | 8.889 (2) | pdx.edunih.gov |

| c (Å) | 9.083 (4) | pdx.edunih.gov |

| α (°) | 116.660 (19) | pdx.edunih.gov |

| β (°) | 102.301 (2) | pdx.edunih.gov |

| γ (°) | 104.150 (14) | pdx.edunih.gov |

| Volume (ų) | 482.5 (3) | pdx.edunih.gov |

| Z | 2 | pdx.edunih.gov |

| Temperature (K) | 290 (2) | pdx.edunih.gov |

| Radiation type | Mo Kα | pdx.edunih.gov |

Molecular Planarity and Conformational Analysis

The quinoline (B57606) ring system of the title compound is essentially planar. pdx.edunih.gov The analysis reveals a maximum deviation of 0.0385 (1) Å from the mean plane for the non-hydrogen atoms, confirming a high degree of planarity for the core structure. pdx.edunih.gov The methyl hydrogen atoms of the methoxy (B1213986) group are, as expected, excluded from this planar consideration. pdx.edunih.gov This planarity is a key feature influencing the molecule's packing and electronic properties.

Intermolecular Interactions: π–π Stacking and Hydrogen Bonding

The crystal packing of this compound is primarily stabilized by significant intermolecular π–π stacking interactions. pdx.edunih.gov These non-covalent interactions occur between the aromatic rings of adjacent molecules. One such interaction is observed across inversion centers with a centroid-to-centroid distance of 3.736 (3) Å. pdx.eduuni.lu

Further analysis reveals multiple π–π stacking contacts:

An interaction between two six-membered carbon rings with a centroid-to-centroid distance of 3.700 (3) Å and a perpendicular distance of 3.470 Å. pdx.edu

A similar interaction with a centroid-to-centroid distance of 3.690 (3) Å and a perpendicular distance of 3.497 Å. pdx.edu

Another interaction between the N1—C1—C2—C3—C4—C8—C9 ring (Cg1) and the C4–C9 ring (Cg2) shows a centroid-to-centroid distance of 3.736 (3) Å and a shortest perpendicular distance of 3.476 Å. pdx.edu

While hydrogen atoms were positioned geometrically during refinement, the primary organizing forces in the crystal lattice are these π–π stacking interactions rather than classical hydrogen bonds. pdx.edunih.gov

Crystallographic Data Refinement and Validation

The crystal structure was solved and refined using established crystallographic software, including SHELXS97 and SHELXL97. pdx.edu The refinement process was based on F² against all reflections. pdx.edu The final R-factor, R[F² > 2σ(F²)], was 0.065, and the weighted R-factor, wR(F²), was 0.197, with a goodness of fit (S) of 1.15, indicating a reliable structural model. pdx.edu All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. pdx.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis and Proton Chemical Shifts

¹H NMR (Proton NMR) spectroscopy provides information about the electronic environment of hydrogen atoms within a molecule. The chemical shift of each proton is influenced by neighboring atoms and functional groups. For this compound, one would expect to see distinct signals for the protons on the aromatic quinoline core and a characteristic singlet for the three equivalent protons of the methoxy group. However, specific experimental ¹H NMR chemical shift values for this compound were not available in the publicly accessible literature reviewed for this article.

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom in the molecule, with their chemical shifts providing insights into their electronic environment.

The chemical shifts are influenced by factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and resonance effects within the aromatic system. The presence of two chlorine atoms and a methoxy group on the quinoline ring system significantly influences the chemical shifts of the carbon atoms.

A detailed analysis of the ¹³C NMR spectrum allows for the assignment of each carbon atom in the this compound molecule.

Table 1: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 150.7 |

| C3 | 122.8 |

| C4 | 145.5 |

| C4a | 127.2 |

| C5 | 121.8 |

| C6 | 157.9 |

| C7 | 103.1 |

| C8 | 131.3 |

| C8a | 147.3 |

| OCH₃ | 55.3 |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Correlation Spectroscopy (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC/HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule. libretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. youtube.com For this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring, aiding in the assignment of the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. libretexts.orgemerypharma.com By analyzing the cross-peaks in an HSQC or HMQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, simplifying the assignment process. emerypharma.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov

Vibrational Band Assignments for Functional Groups

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. libretexts.orgresearchgate.netresearchgate.net

Table 2: Key Vibrational Band Assignments for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C-H stretching (methyl) | 2950-2850 | Asymmetric and symmetric stretching of the C-H bonds in the methoxy group. |

| C=N stretching | 1620-1580 | Stretching vibration of the carbon-nitrogen double bond within the quinoline ring. |

| C=C stretching (aromatic) | 1600-1450 | Stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| C-O-C stretching | 1250-1050 | Asymmetric and symmetric stretching of the ether linkage in the methoxy group. |

| C-Cl stretching | 800-600 | Stretching vibrations of the carbon-chlorine bonds. |

These assignments are based on established group frequency regions and can be further refined through computational simulations. researchgate.netnih.gov

Experimental vs. Simulated IR Spectra

To aid in the precise assignment of vibrational modes, experimental IR spectra are often compared with spectra simulated using computational methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net The calculated frequencies and intensities of the vibrational modes from DFT calculations can be correlated with the experimental data, leading to a more confident and detailed interpretation of the IR spectrum. osti.gov Discrepancies between experimental and simulated spectra can arise from factors such as the phase of the sample (solid vs. gas) and the neglect of anharmonicity in the calculations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which are related to the presence of chromophores and conjugated systems. researchgate.netbldpharm.com

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or chloroform, shows distinct absorption bands in the ultraviolet region. These absorptions are attributed to π-π* and n-π* electronic transitions within the quinoline ring system.

Table 3: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |

| Ethanol | ~280, ~320 | > 4000 |

The molar extinction coefficient (ε) is a measure of how strongly the compound absorbs light at a specific wavelength. researchgate.netnist.gov The positions of the absorption maxima and the values of the molar extinction coefficients are characteristic of the electronic structure of this compound. mdpi.comresearchgate.net

Fluorescence analysis can also be employed to study the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the compound may emit light at a longer wavelength, providing further insights into its electronic structure and potential applications in areas like fluorescent probes.

Fluorescence Emission Spectra and Quantum Yields

The fluorescence characteristics of quinoline and its derivatives are highly sensitive to their structural and environmental factors. The introduction of substituents onto the quinoline ring system can dramatically alter the photophysical properties, including the fluorescence emission wavelength and quantum yield (Φ_F). The fluorescence of this compound is influenced by the interplay of the electron-donating methoxy group (-OCH₃) at the 6-position and the electron-withdrawing chloro groups (-Cl) at the 2- and 4-positions.

Generally, the 6-methoxy group, as an electron-donating group, is expected to enhance fluorescence compared to the parent quinoline. However, the presence of heavy atoms like chlorine can lead to quenching of fluorescence through enhanced intersystem crossing, which may decrease the quantum yield. Studies on related substituted quinolines reveal that the position of substituents is critical. For instance, 6-methoxy-4-trifluoromethyl-carbostyrils exhibit fluorescence at longer wavelengths (around 460 nm) but with low quantum yields of about 10%. sciforum.net Conversely, the introduction of a cyano group at the 4-position of 6-methoxycarbostyril can shift the emission wavelength to 440 nm and significantly increase the quantum yield to approximately 50%. sciforum.net

For this compound, the emission spectrum would be expected to be solvent-dependent, with more polar solvents likely causing a red shift (a shift to longer wavelengths) in the emission maximum. researchgate.net While specific experimental data for this compound is not extensively reported, the quantum yield would be a result of the competing effects of the methoxy group's enhancement and the chloro groups' quenching. Protonation of the quinoline nitrogen is also known to significantly enhance fluorescence quantum yields in quinoline derivatives. nih.gov

Table 1: Representative Fluorescence Data of Substituted Quinolines

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ_F) | Solvent/Conditions |

|---|---|---|---|---|

| 6-Methoxyquinoline (B18371) | ~350 | ~400-430 | - | Solvent-dependent researchgate.netresearchgate.net |

| Isoquinoline | 310 (neutral), 330 (cationic) | - | <1% (native), up to 27% (protonated with TFA) | Aqueous/DCM nih.gov |

| 6-Methoxy-4-trifluoromethyl-carbostyril | - | ~460 | ~0.10 | - sciforum.net |

| 4-Cyano-6-methoxy-carbostyril | - | ~440 | ~0.50 | - sciforum.net |

| 3,4-Dicyano-6,7-dimethoxy-carbostyril | 450 | 520 | ~0.50 | Acetonitrile (B52724) sciforum.net |

Fluorimetric pKa Determination

Fluorimetric pKa determination is a sensitive method used to determine the acidity constants of ionizable groups in a molecule in both its ground and excited states. This technique leverages the changes in the fluorescence properties (intensity, wavelength, or lifetime) of a molecule upon protonation or deprotonation. For quinoline derivatives, the nitrogen atom in the heterocyclic ring is basic and can be protonated.

The pKa of this compound is influenced by its substituents. The methoxy group at position 6 is electron-donating, which increases the electron density on the quinoline ring system, including the nitrogen atom, thereby increasing its basicity (leading to a higher pKa) compared to unsubstituted quinoline. Conversely, the two chloro groups at positions 2 and 4 are electron-withdrawing, which decreases the electron density on the nitrogen atom and thus decreases its basicity (leading to a lower pKa). The net effect on the ground-state pKa will depend on the balance of these opposing electronic effects.

The fluorimetric titration involves recording the fluorescence spectra of this compound in a series of buffered solutions with varying pH. A plot of fluorescence intensity versus pH typically yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the molecule. This method can also be used to determine the pKa in the excited state (pKa*), which often differs significantly from the ground-state pKa. researchgate.net Studies on similar compounds like 6-methoxyquinoline and 4,7-dichloroquinoline (B193633) have shown that fluorimetrically determined pKa values are generally in good agreement with their ground-state counterparts. researchgate.net The significant change in basicity upon excitation (photobasicity) is a known phenomenon in quinoline derivatives and is crucial for understanding their photochemical behavior. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

For this compound (C₁₀H₇Cl₂NO), the exact molecular weight can be calculated from its chemical formula. High-resolution mass spectrometry (HRMS) can confirm this with high precision. The monoisotopic mass of this compound is 226.99046 Da. uni.lu In a typical mass spectrum, this would be observed as the molecular ion (M⁺•).

Table 2: Predicted m/z of Adducts for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 227.99774 |

| [M+Na]⁺ | 249.97968 |

| [M-H]⁻ | 225.98318 |

| [M+K]⁺ | 265.95362 |

Data sourced from PubChem. uni.lu

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecular ion. azom.com The resulting fragmentation pattern serves as a chemical "fingerprint" that is highly useful for structural identification. researchgate.net The fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, leading to a stable phenoxide-type radical cation.

Loss of Chlorine: The molecule can lose one or both chlorine atoms. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be evident in the mass spectrum for all chlorine-containing fragments.

Loss of CO: Following the loss of the methyl group, the resulting ion can expel a molecule of carbon monoxide (CO, 28 Da).

Ring Cleavage: The quinoline ring system itself can undergo fragmentation, although this typically requires more energy.

The stability of the resulting fragment ions is a key factor in determining the most prominent peaks in the mass spectrum. chemguide.co.uk For instance, the formation of stable carbocations or radical cations will be favored.

Table 3: Plausible Fragment Ions in the EI-Mass Spectrum of this compound

| Fragment Ion Structure | Proposed Loss from Molecular Ion (M⁺•) | m/z of Fragment |

|---|---|---|

| [C₁₀H₇Cl₂NO]⁺• (Molecular Ion) | - | 227/229/231 |

| [C₉H₄Cl₂NO]⁺• | •CH₃ | 212/214/216 |

| [C₈H₄Cl₂N]⁺• | •CH₃, CO | 184/186/188 |

| [C₁₀H₇ClNO]⁺• | •Cl | 192/194 |

Note: m/z values reflect the most abundant isotopes and the isotopic pattern of chlorine will result in multiple peaks for each chlorine-containing fragment.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ntnu.no For molecules like 2,4-dichloro-6-methoxyquinoline, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31++G(d,p), are employed to predict molecular properties. researchgate.netmdpi.com

Geometry optimization calculations are performed to find the minimum energy conformation of a molecule. ntnu.no For this compound, this would involve starting with an approximate structure and using an algorithm to vary the bond lengths, bond angles, and dihedral angles until the lowest energy state is found.

While specific DFT-optimized coordinates for this compound are not available, experimental data from X-ray crystallography provides an accurate reference for its molecular structure. The molecule, with the chemical formula C₁₀H₇Cl₂NO, is observed to be nearly planar, with the exception of the hydrogen atoms on the methyl group. nih.gov The crystal packing is stabilized by π–π stacking interactions. nih.gov

Table 1: Experimental Crystal Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂NO |

| Molecular Weight | 228.07 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.431 (2) |

| b (Å) | 8.889 (2) |

| c (Å) | 9.083 (4) |

| α (°) | 116.660 (19) |

| β (°) | 102.301 (2) |

| γ (°) | 104.150 (14) |

| Volume (ų) | 482.5 (3) |

A computational geometry optimization would aim to reproduce these experimental parameters. For related molecules like methylquinolines, DFT calculations have shown good agreement with experimental data. researchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. openaccesspub.org Specific HOMO-LUMO energy values and surface plots for this compound have not been reported in the searched literature.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This provides insight into how the molecule will interact with other species. For this compound, one would expect negative potential (red/yellow) around the nitrogen and oxygen atoms, as well as the chlorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms. Detailed MEP maps for this specific compound are not available in the reviewed sources.

Hartree-Fock (HF) Calculations

Hartree-Fock is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. youtube.com It serves as a foundational method in computational chemistry and is often used as a starting point for more advanced calculations. arxiv.org Studies on similar molecules, such as various substituted quinolines and pyridines, have utilized HF calculations, often in conjunction with DFT, to compare results. researchgate.netresearchgate.net These studies typically find that DFT methods, like B3LYP, provide results that are in better agreement with experimental data than HF, as HF does not account for electron correlation to the same extent. A dedicated HF analysis for this compound is not present in the available literature.

Vibrational Frequency Analysis and Spectral Simulation

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. This is a powerful tool for assigning the vibrational modes observed in experimental spectra.

Calculations can be performed under the harmonic approximation, which models bonds as simple springs. However, real molecular vibrations have anharmonicity. researchgate.net Therefore, more accurate studies often calculate both harmonic and anharmonic frequencies. The calculated harmonic frequencies are frequently scaled by an empirical factor to better match experimental values. For related methylquinolines, both harmonic and anharmonic frequencies have been calculated using DFT and HF methods to aid in the assignment of their vibrational spectra. researchgate.net A similar computational analysis for this compound has not been found.

To definitively assign a calculated frequency to a specific type of molecular motion (e.g., a C-H stretch or a C-C-N bend), a Total Energy Distribution (TED) analysis is performed. TED analysis quantifies the contribution of each internal coordinate (bond stretches, angle bends, torsions) to a particular vibrational mode. researchgate.net This is essential for a complete and accurate interpretation of the vibrational spectrum. While studies on related quinoline (B57606) derivatives have successfully used TED analysis for their spectral assignments, this has not been specifically reported for this compound. researchgate.netopenaccesspub.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis reveals the nature and extent of contacts between neighboring molecules, which dictate the crystal packing.

The molecule of this compound is nearly planar, with the exception of the hydrogen atoms of the methyl group. nih.gov The crystal structure is primarily stabilized by π–π stacking interactions. nih.gov Hirshfeld surface analysis of related chloro-substituted pyridazinone derivatives shows that H⋯H, Cl⋯H/H⋯Cl, and C⋯H/H⋯C contacts are the most significant contributors to the Hirshfeld surface, indicating their importance in crystal packing. nih.gov For instance, in one such derivative, these interactions account for 31.4%, 19.9%, and 19.0% of the total surface, respectively. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these intermolecular contacts. nih.govrsc.orgnih.gov In the case of this compound, the crystal packing is stabilized by π–π stacking interactions between the quinoline ring systems of adjacent molecules, with a centroid-to-centroid distance of 3.736 Å. nih.gov

Table 1: Key Intermolecular Contacts for a Related Chloro-Substituted Heterocycle from Hirshfeld Surface Analysis. nih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H⋯H | 31.4 |

| Cl⋯H/H⋯Cl | 19.9 |

| C⋯H/H⋯C | 19.0 |

| O⋯H/H⋯O | 9.3 |

| N⋯H/H⋯N | 6.7 |

| Cl⋯C/C⋯Cl | 6.1 |

| C⋯C | 3.7 |

Molecular Dynamics Simulations for Conformational Landscapes

Quantum Chemical Descriptors for Structure-Activity Relationship (SAR) Prediction

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that characterize the electronic and geometric properties of a molecule. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity. researchgate.net For quinoline derivatives, QSAR studies are instrumental in designing new potent compounds for various applications, including as anticancer and antimicrobial agents. researchgate.netnih.govorientjchem.org

Several quantum chemical descriptors can be calculated for this compound using methods like Density Functional Theory (DFT). researchgate.netdergipark.org.trresearchgate.netmdpi.com These descriptors can then be used to build QSAR models.

Key Quantum Chemical Descriptors for SAR Studies:

Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate and accept electrons, respectively, and are important for understanding chemical reactivity and interaction with biological receptors.

HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity.

Mulliken and Natural Bond Orbital (NBO) Charges: These describe the electron distribution within the molecule, highlighting potentially reactive sites.

Geometric (Steric) Descriptors:

Molecular Surface Area and Volume: These descriptors relate to the size and shape of the molecule, which are critical for binding to a specific target.

Ovality: This measures the deviation of the molecular shape from a perfect sphere.

Thermodynamic Descriptors:

Heat of Formation and Gibbs Free Energy: These provide information about the stability of the molecule.

In the context of quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. researchgate.netnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. nih.gov For example, a CoMFA study on quinoline derivatives as anticancer agents revealed that specific structural features are beneficial for enhancing their activity, leading to the design of new, more potent compounds. nih.gov

Table 2: Examples of Quantum Chemical Descriptors and Their Relevance in SAR.

| Descriptor Category | Example Descriptors | Relevance to Structure-Activity Relationship |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Atomic Charges, Dipole Moment | Determines chemical reactivity, electrostatic interactions, and binding affinity to biological targets. researchgate.netnih.gov |

| Geometric/Steric | Molecular Surface Area, Molecular Volume, Ovality | Influences how the molecule fits into a receptor's binding site. nih.gov |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Indicates the stability of the molecule. mdpi.com |

Applications and Biological Activity Research of 2,4 Dichloro 6 Methoxyquinoline and Its Derivatives

Antimicrobial Activities (Antibacterial, Antifungal)

The quinoline (B57606) ring system and its derivatives have demonstrated significant antimicrobial properties, encompassing both antibacterial and antifungal activities. nih.gov Research has shown that various substituted quinolines and related heterocyclic compounds exhibit inhibitory effects against a range of microbial pathogens.

A series of quinoxaline-based compounds, which are structurally related to quinolines, displayed moderate to good antibacterial activity against several bacterial strains. nih.gov Specifically, certain derivatives were effective against Staphylococcus aureus, Bacillus subtilis, methicillin-resistant S. aureus (MRSA), and E. coli. nih.gov One potent broad-spectrum antibacterial agent from this series demonstrated strong inhibitory effects and low cytotoxicity. nih.gov

In the realm of antifungal research, chalcones substituted with methoxyl groups have shown a broad spectrum of bioactivity, including antifungal effects. nih.gov For instance, 3',4',5'-trimethoxychalcone demonstrated potent antifungal activity against Candida krusei. nih.gov Furthermore, a novel quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol, was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans and also showed efficacy against Candida glabrata and Candida parapsilosis. nih.gov The synthetic amide 2-chloro-N-phenylacetamide also exhibited promising antifungal potential against Aspergillus flavus strains. scielo.br

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5m-5p | S. aureus | 4-16 | nih.gov |

| 5m-5p | B. subtilis | 8-32 | nih.gov |

| 5m-5p | MRSA | 8-32 | nih.gov |

| 5m-5p | E. coli | 4-32 | nih.gov |

| 5p | S. aureus | 4 | nih.gov |

| 5p | B. subtilis | 8 | nih.gov |

Table 2: Antifungal Activity of Selected Compounds

| Compound | Target Fungi | MIC | Reference |

| 3',4',5'-Trimethoxychalcone (12) | Candida krusei | 3.9 μg/mL | nih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16-256 μg/mL | scielo.br |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | Higher efficacy than Amphotericin B | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For quinoxaline-derived compounds, SAR analysis has provided insights into the features necessary for enhanced antibacterial activity. nih.gov

In the case of methoxychalcones, the position and number of methoxyl groups on the chalcone (B49325) framework significantly influence their biological activity. nih.gov Studies have revealed that chalcones with methoxyl groups on ring A are generally more potent as antifungal and antibacterial agents. nih.gov For long-chain fatty alcohols, the length of the carbon chain has been identified as a key determinant of their antibacterial activity, with activity generally increasing with chain length. nih.gov

The antimicrobial effects of quinoline derivatives are exerted through various mechanisms. One identified mechanism involves the disruption of the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately causing bacterial cell death. nih.gov

Another fascinating mechanism has been observed with an iron-hydroxyquinoline complex, Fe(8-hydroxyquinoline)3. This complex employs a dual "push-and-pull" mechanism. It facilitates the transport of iron into the bacterial cell ("push") while simultaneously chelating other essential intracellular metal ions ("pull"), thereby disrupting metal homeostasis and exhibiting potent bactericidal effects. mdpi.com For the synthetic amide 2-chloro-N-phenylacetamide, the proposed mechanism of antifungal action involves binding to ergosterol (B1671047) in the fungal plasma membrane and potentially inhibiting DNA synthesis. scielo.br Some antibacterial compounds are also believed to act by binding to specific bacterial proteins, thereby inhibiting their function. nih.gov

Antiprotozoal Activity

Compounds featuring the quinoline ring system have been recognized for their potential antiprotozoal properties. nih.gov This suggests that derivatives of 2,4-dichloro-6-methoxyquinoline could also be promising candidates for the development of new antiprotozoal agents. Further research is needed to specifically evaluate the activity of these derivatives against various protozoan parasites.

Antiviral Activity

The quinoline core is present in a number of compounds with demonstrated antiviral activity. nih.gov Research has identified several derivatives with broad-spectrum antiviral capabilities.

For instance, certain compounds have shown potent prophylactic and therapeutic antiviral activities against various strains of influenza A and B viruses, including currently circulating human seasonal influenza viruses. nih.gov The mechanism of action for these compounds was found to be the inhibition of the viral ribonucleoprotein complex (vRNP), which is essential for viral RNA replication and gene transcription. nih.gov

Other studies have focused on antirhinovirus compounds, with some 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines showing high potency. nih.gov Additionally, a quinazolinone derivative, 2-Methylquinazolin-4(3H)-one, isolated from a traditional Chinese herbal formula, exhibited significant antiviral activity against the influenza A virus both in vitro and in vivo. mdpi.com

Table 3: Antiviral Activity of Selected Compounds

| Compound/Extract | Virus | Activity | Reference |

|---|---|---|---|

| Brequinar (BRQ) | Influenza A and B | Potent post-treatment activity | nih.gov |

| 6-azauridine | Influenza A and B | Potent pre- and post-treatment activity | nih.gov |

| MDL 20,610 | Rhinovirus (32 serotypes) | IC1/2 of 0.03 µg/mL | nih.gov |

| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A virus | IC50 of 23.8 μg/mL | mdpi.com |

Anticancer and Antiproliferative Activities

Derivatives of quinoline and related heterocyclic structures have been extensively investigated for their potential as anticancer and antiproliferative agents. nih.govrsc.orgnih.govnih.govnih.govmdpi.comnih.govrsc.orgresearchgate.net

A variety of quinoline-based dihydrazone derivatives have demonstrated significant antiproliferative activity against several human cancer cell lines, including gastric, hepatoma, breast, and lung cancer cells, with some compounds showing stronger activity than the clinically used anticancer agent 5-FU. rsc.org Similarly, modified 4-hydroxyquinolone analogues have shown promising anticancer activity against colon, lung, prostate, and breast cancer cell lines. nih.gov

The antiproliferative activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth. For example, certain indole-isatin hybrids displayed potent antiproliferative activity with IC50 values in the low micromolar range. nih.gov Quinazoline-based pyrimidodiazepines have also shown high antiproliferative, cytostatic, and cytotoxic activity against a panel of human tumor cell lines. nih.govrsc.org The mechanism of action for some of these compounds is believed to involve DNA binding. nih.govrsc.org

Table 4: Antiproliferative Activity of Selected Quinoline and Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (μM) | Reference |

|---|---|---|---|

| Dihydrazone derivative 3c | MCF-7 (Breast) | 7.05 | rsc.org |

| 4-hydroxyquinolone analogue 3g | HCT116 (Colon) | Promising | nih.gov |

| Indole-isatin hybrid 5o | A-549 (Lung), HT-29 (Colon), ZR-75 (Breast) | 1.69 | nih.gov |

| Quinazoline-chalcone 14g | K-562 (Leukemia) | 0.622 | nih.govrsc.org |

| Pyrimidodiazepine 16c | Various | High cytotoxic activity | nih.govrsc.org |

| 2',5'-Dimethoxychalcone (9) | C-33A (Cervix), A-431 (Skin), MCF-7 (Breast) | 7.7-9.2 | nih.gov |

Antimalarial Activity

The quinoline scaffold is famously the basis for several important antimalarial drugs, such as chloroquine (B1663885) and mefloquine. Research into 4-quinolinemethanols has identified derivatives with outstanding activity against acute Plasmodium falciparum infections, including strains resistant to chloroquine. nih.gov One such derivative, WR-142,490 (mefloquine), was found to be significantly more active than chloroquine against a chloroquine-susceptible, pyrimethamine-resistant strain. nih.gov These findings underscore the continued importance of the quinoline core in the search for new and effective antimalarial agents.

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, and the rise of drug-resistant strains necessitates the development of new therapeutic agents. frontiersin.org Quinoline derivatives have emerged as a promising class of compounds in the search for novel antitubercular drugs. nih.govresearchgate.net

Researchers have synthesized and evaluated numerous quinoline derivatives for their in-vitro activity against Mycobacterium tuberculosis H37Rv. nih.govepa.gov In one study, a series of 33 quinoline derivatives were tested, with some compounds showing significant activity. nih.gov For instance, compounds designated 5e and 5f in the study demonstrated minimum inhibitory concentrations (MIC) of 6.25 µg/mL and 3.12 µg/mL, respectively. nih.gov Another study focused on quinoline derivatives carrying a 1,2,4-oxadiazole (B8745197) moiety. nih.gov This research identified several potent compounds, with MIC values as low as 0.25 µg/mL, highlighting them as promising leads for developing new antitubercular drugs. nih.gov

Further studies have explored hybrid molecules. A series of new quinoline derivatives were designed using a molecular hybridization approach, combining the quinoline pharmacophore with fragments resembling isoniazid (B1672263) and linezolid. researchgate.net The antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA). researchgate.net Among the synthesized compounds, derivatives 6d and 7d showed promising MIC values of 18.27 µM and 15.00 µM, respectively, while also being relatively nontoxic to HeLa cell lines. researchgate.net

More recently, research into 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives has identified compounds with potent anti-tubercular effects. For example, a 6-bromoquinoline (B19933) derivative with a 4-bromophenyl substituent (5g ) and several other analogs showed strong activity with MIC values of 15 µg/mL. frontiersin.org These findings underscore the potential of the quinoline scaffold as a basis for creating effective new treatments against tuberculosis. acs.orgnih.gov

Table 1: Antitubercular Activity of Selected Quinoline Derivatives

| Compound Series | Notable Derivative(s) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Quinoline Derivatives | Compound 5f | 3.12 µg/mL | nih.gov |

| Quinoline-1,2,4-oxadiazole Hybrids | QD-19 to QD-21 | 0.25 µg/mL | nih.gov |

| Quinoline-Isoniazid/Linezolid Hybrids | Compound 7d | 15.00 µM | researchgate.net |

| 2-(N-aryl-1,2,3-triazol-4-yl) quinolines | Compound 5g (6-bromo, 4-bromo-phenyl) | 15 µg/mL | frontiersin.org |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Derivatives of quinoline have been extensively studied as inhibitors of various enzymes, playing a crucial role in pathological processes.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine (B1216132) levels in the brain. nih.govnih.gov The quinoline structure is considered a valuable scaffold for designing AChE inhibitors. nih.gov Researchers have designed and synthesized libraries of tacrine-donepezil hybrids that feature a triazole-quinoline system. nih.govnih.gov Kinetic and molecular modeling studies confirmed that these compounds can block both the catalytic and peripheral sites of the AChE enzyme. nih.govnih.gov In one study, a series of novel quinoline-O-carbamate derivatives were evaluated, and compound 3f was identified as a reversible dual inhibitor of both acetylcholinesterase (eeAChE) and butyrylcholinesterase (eqBuChE), with IC₅₀ values of 1.3 µM and 0.81 µM, respectively. tandfonline.com

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are metalloenzymes involved in various physiological and pathological processes, including pH regulation, respiration, and tumorigenicity. nih.gov Certain isoforms, like hCA IX and hCA XII, are associated with cancer. nih.gov Quinoline-based sulfonamides have been developed as potent and selective inhibitors of these cancer-related CA isoforms. nih.govresearchgate.net A series of quinoline-based benzenesulfonamides (QBS) showed excellent inhibitory activity against hCA IX and hCA XII. nih.govresearchgate.net Specifically, para-sulfonamide derivatives 13a–c displayed Kᵢ values of 25.8, 5.5, and 18.6 nM against hCA IX, while a meta-sulfonamide derivative, 11c , had a Kᵢ of 8.4 nM. nih.govresearchgate.net Other studies on 3-(quinolin-4-ylamino)benzenesulfonamides reported moderate to weak inhibition of cytosolic isoforms hCA I and hCA II. tandfonline.com

Table 2: Enzyme Inhibition Data for Selected Quinoline Derivatives

| Enzyme Target | Compound Series | Derivative | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (eeAChE) | Quinoline-O-carbamates | Compound 3f | IC₅₀ = 1.3 µM | tandfonline.com |

| Butyrylcholinesterase (eqBuChE) | Quinoline-O-carbamates | Compound 3f | IC₅₀ = 0.81 µM | tandfonline.com |

| Carbonic Anhydrase IX (hCA IX) | Quinoline-based Sulfonamides | QBS 13b | Kᵢ = 5.5 nM | nih.govresearchgate.net |

| Carbonic Anhydrase IX (hCA IX) | Quinoline-based Sulfonamides | QBS 11c | Kᵢ = 8.4 nM | nih.govresearchgate.net |

| Carbonic Anhydrase XII (hCA XII) | Quinoline-based Sulfonamides | QBS 13c | Kᵢ = 8.7 nM | nih.gov |

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-Alzheimer, Anti-inflammatory)

The therapeutic potential of quinoline derivatives extends to several other areas of research.

Anti-Alzheimer's Activity: Beyond AChE inhibition, quinoline derivatives are explored as multi-target agents for Alzheimer's disease (AD). tandfonline.commdpi.com The pathology of AD is complex, involving neuroinflammation and the aggregation of amyloid-β (Aβ) peptides. tandfonline.commdpi.com Some quinoline-O-carbamate derivatives have shown not only AChE inhibition but also good anti-inflammatory properties by reducing the production of IL-6, IL-1β, and nitric oxide (NO). tandfonline.com Furthermore, derivative 3f demonstrated a significant neuroprotective effect against Aβ₂₅₋₃₅-induced injury in PC12 cells. tandfonline.com The quinoline scaffold is also present in compounds like clioquinol, which has been investigated in clinical trials for AD due to its multifunctional properties. tandfonline.com

Anti-inflammatory Activity: As mentioned, certain quinoline derivatives exhibit anti-inflammatory effects. tandfonline.com The ability of compound 3f to decrease pro-inflammatory cytokines like IL-6 and IL-1β highlights the potential of this chemical class in treating neuroinflammatory conditions associated with neurodegenerative diseases. tandfonline.com

Anticonvulsant Activity: The structural framework of quinoline is also being investigated for its potential in developing antiepileptic drugs. Research has been conducted on the synthesis of 7-alkoxyl-4,5-dihydro- nih.govepa.govnih.govtriazolo[4,3-a]quinolines, exploring their anticonvulsant activity. tandfonline.com

Material Science Applications

The rigid, planar structure and unique electronic properties of the quinoline ring make it a valuable component in the design of advanced materials, particularly in the field of optoelectronics. nih.gov

Quinoline derivatives are incorporated into polymer systems to enhance their photoluminescent (PL) properties. New quinoline-based alternating copolymers containing fluorene (B118485) units have been synthesized and characterized. acs.org These materials exhibit efficient photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). The introduction of quinoline units can tune the emission color and improve the efficiency of light-emitting devices. acs.org

Conjugated polymers containing quinoline units are of great interest for various electronic applications, including OLEDs and polymer solar cells (PSCs). acs.orgrsc.org The electron-deficient nature of the quinoline ring allows it to be used as an acceptor unit in donor-acceptor (D-A) type conjugated polymers, which is a common strategy for creating materials with low band gaps suitable for PSCs. mdpi.com

Researchers have synthesized poly(arylene-ethynylene)s that contain aminoquinoline-borafluorene complexes directly in the main chain. nih.gov The optical properties of these polymers, characterized by UV-vis absorption and photoluminescence spectra, can be controlled by modifying the polymer structure. For example, polymers with perfluorinated alkyl chains showed strong emission, a desirable property for light-emitting applications. nih.gov The development of quinoxaline-based polymers, a related nitrogen-containing heterocycle, has led to power conversion efficiencies exceeding 11% in PSCs, demonstrating the significant potential of incorporating such units into conjugated polymer backbones. rsc.org

Environmental and Analytical Research Methods for 2,4 Dichloro 6 Methoxyquinoline

Chromatographic Methods for Detection and Quantification

Chromatography is a cornerstone for the analysis of organic compounds like 2,4-Dichloro-6-methoxyquinoline. pharmacyjournal.orgresearchgate.net The choice of method—be it liquid, gas, or thin-layer chromatography—depends on the compound's volatility and polarity, the sample matrix, and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds. For this compound, HPLC offers a versatile and robust platform for separation and quantification. sigmaaldrich.comaustinpublishinggroup.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like this compound. Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and matrix components. chemrevlett.commdpi.com

A typical RP-HPLC method for a related compound, 2,4-Dichloro-6,7-dimethoxyquinazoline, utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). sielc.com The mobile phase generally consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. sielc.comnih.gov Optimization of a method for this compound would involve:

Column Selection : A C8 or C18 column is often the starting point. chemrevlett.comresearchgate.net The choice depends on the desired retention and selectivity. Columns with a particle size of 5 µm are standard, though smaller particles are used in UPLC. researchgate.net

Mobile Phase Composition : The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is adjusted to control the retention time of the analyte. sielc.comresearchgate.net The pH of the aqueous phase is critical for controlling the ionization state of the analyte and any acidic or basic impurities, thereby affecting their retention and peak shape. mdpi.com For quinoline (B57606) derivatives, an acidic pH is often employed. mdpi.comsielc.com

Gradient vs. Isocratic Elution : Isocratic elution (constant mobile phase composition) is simpler, but gradient elution (composition changes during the run) is often necessary to separate compounds with a wide range of polarities and to reduce analysis time. nih.gov

Detector Wavelength : A UV detector is commonly used, and the wavelength is selected based on the UV absorbance spectrum of this compound to maximize sensitivity. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Quinoline Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. chemrevlett.comresearchgate.net |

| Mobile Phase A | Phosphate (B84403) or Formate (B1220265) Buffer (e.g., pH 3.0) | Controls pH and ionic strength. chemrevlett.comsielc.com |

| Mobile Phase B | Acetonitrile/Methanol | Organic modifier to elute the compound. chemrevlett.comsielc.com |

| Elution Mode | Gradient | Optimizes separation and analysis time for complex samples. nih.gov |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard HPLC columns. researchgate.net |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. researchgate.net |

| Detection | UV at 220-254 nm | Monitors the elution of the compound. sigmaaldrich.comresearchgate.net |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. chemrevlett.com |

For unambiguous identification and enhanced sensitivity, HPLC systems can be coupled with a mass spectrometer (HPLC-MS). This is particularly valuable for analyzing trace levels of environmental contaminants or for impurity profiling. To ensure compatibility, volatile buffers like formic acid or ammonium (B1175870) formate must be used in the mobile phase instead of non-volatile phosphate buffers. sielc.com The use of MS detection provides molecular weight and fragmentation data, which serves as definitive structural evidence for this compound. brjac.com.br

Ultra-Performance Liquid Chromatography (UPLC) is a high-pressure version of HPLC that uses columns packed with sub-2 µm particles. austinpublishinggroup.comijsrtjournal.com This technology offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. ijariie.comcreative-proteomics.com For the analysis of this compound, converting an HPLC method to a UPLC method could:

Dramatically reduce analysis time, increasing sample throughput. ijsrtjournal.comwaters.com

Improve peak resolution, allowing for better separation of closely related impurities. creative-proteomics.com

Enhance sensitivity, which is critical for detecting trace amounts in environmental samples. ijariie.com

Lower solvent consumption, making it a more environmentally friendly and cost-effective technique. ijariie.comcreative-proteomics.com

The principles of method development remain similar to HPLC, but the system is operated at much higher pressures (up to 15,000 psi). creative-proteomics.comwaters.com

Gas Chromatography (GC) (Relevance to environmental pollutants)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile organic compounds. pharmacyjournal.org Given that many environmental pollutants, such as pesticides and industrial chemicals, are halogenated organic molecules, GC is highly relevant for the analysis of this compound, should it be present in environmental matrices like air, water, or soil. pharmacyjournal.orgresearchgate.net

The compound would first be extracted from the environmental sample using an appropriate solvent or solid-phase extraction technique. The extract is then injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interaction with the stationary phase in a heated column. pharmacyjournal.org

For enhanced sensitivity and selectivity, especially for chlorinated compounds, a GC system is often equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated molecules. researchgate.net For definitive identification, coupling GC with Mass Spectrometry (GC-MS) is the standard approach. brjac.com.brmdpi.com GC-MS separates the components of a mixture and then provides a mass spectrum for each, allowing for positive identification by comparing the spectrum to a library database. brjac.com.brresearchgate.net

Table 2: Typical GC-MS Parameters for Environmental Pollutant Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| System | Gas Chromatograph coupled to a Mass Spectrometer | Separation and definitive identification. brjac.com.br |

| Column | Capillary column (e.g., 30 m x 0.25 mm) | High-resolution separation of volatile compounds. researchgate.net |